![molecular formula C19H24N4O3S B2443462 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2310099-09-1](/img/structure/B2443462.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,3-triazole, an azabicyclo[3.2.1]octane, and a propanone. The 1,2,3-triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . The azabicyclo[3.2.1]octane is a type of bicyclic compound consisting of a six-membered ring fused to a three-membered ring. The propanone group is a type of carbonyl group found in many types of organic compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole group is known to be a stable structure and is soluble in water .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been involved in research for stereoselective synthesis, particularly in the context of active metabolites of potent kinase inhibitors. For instance, stereospecific hydroboration and subsequent stereochemical manipulations have been utilized to synthesize specific enantiomers of related compounds, contributing to our understanding of stereochemistry in medicinal chemistry applications (Chen et al., 2010).
Potential Biological Activities
- Compounds with structures incorporating 1,2,3-triazole and azabicyclo[3.2.1]octane motifs have been evaluated for their muscarinic activities, indicating the potential for targeting neurotransmitter systems (Wadsworth et al., 1992).
- Certain derivatives have shown promising results as HIV entry inhibitors, reflecting the compound's relevance in antiviral research and its potential role in targeting the CCR5 receptor, a critical entry point for HIV-1 into cells (Supuran, 2011).
Chemical Reactions and Catalysis
- The compound and its related derivatives have been part of studies exploring novel synthetic routes and catalytic reactions, demonstrating its utility in the synthesis of other biologically active molecules and highlighting its role in facilitating diverse chemical transformations (Saleem et al., 2014).
Surface Activity and Antibacterial Properties
- Research into 1,2,4-triazole derivatives has explored their antimicrobial activity and potential as surface-active agents, suggesting the broader chemical family's applicability in developing new antimicrobial agents and understanding their mode of action (El-Sayed, 2006).
Future Directions
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)13-17(12-15)22-11-10-20-21-22/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIXZVHFPIVKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)

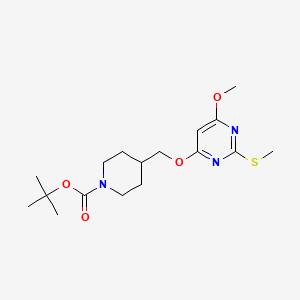
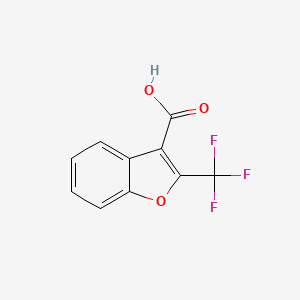


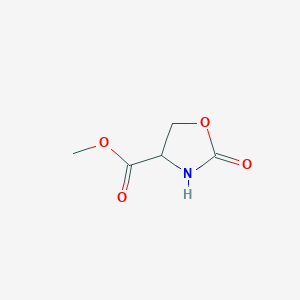

![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)
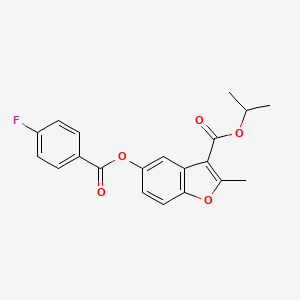
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)
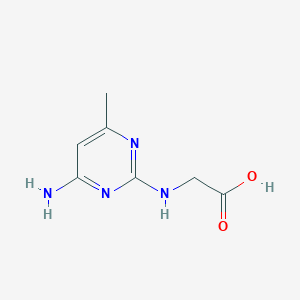
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)